6,7-(Methylenedioxy)-1-tetralone

Descripción general

Descripción

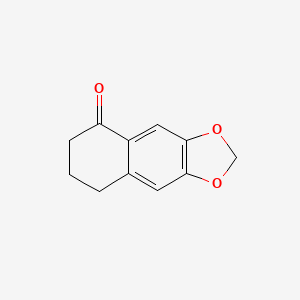

6,7-(Methylenedioxy)-1-tetralone is an organic compound that features a methylenedioxy group attached to a tetralone structure

Mecanismo De Acción

Target of Action

The primary targets of 6,7-(Methylenedioxy)-1-tetralone are likely to be cytochrome P450 enzymes, specifically the CYP719A subfamily . These enzymes are involved in the formation of methylenedioxy bridges in various biochemical compounds .

Mode of Action

This compound interacts with its targets by participating in the formation of methylenedioxy bridges. This process is catalyzed by the CYP719A enzymes . The methylenedioxy bridge formation is a critical step in the biosynthesis of various compounds, including certain types of alkaloids .

Biochemical Pathways

The compound is involved in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a type of secondary metabolite with clinical application value . The formation of the methylenedioxy bridge on the A or D rings of protoberberine alkaloids is a key step in this pathway .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, with a significant portion being converted to inactive metabolites .

Result of Action

The formation of methylenedioxy bridges by this compound contributes to the biosynthesis of various biologically active compounds. These compounds, such as certain types of alkaloids, can exhibit a range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain conditions can impact the isomer profile of compounds involved in similar biosynthetic pathways . .

Análisis Bioquímico

Biochemical Properties

6,7-(Methylenedioxy)-1-tetralone plays a role in various biochemical reactions, primarily due to its methylenedioxy bridge. This compound interacts with several enzymes, proteins, and other biomolecules. One of the key interactions involves cytochrome P450 enzymes, particularly CYP719As, which are known to catalyze the formation of methylenedioxy bridges in benzylisoquinoline alkaloids . These interactions are crucial for the compound’s role in biochemical pathways, influencing its stability and reactivity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to interact with calcium channels in skeletal muscle cells, potentially affecting calcium homeostasis and muscle contraction . Additionally, it may influence the formation of protein aggregates, which are associated with neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been observed to interact with cytochrome P450 enzymes, leading to the formation of methylenedioxy bridges . This interaction is crucial for its biochemical activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its long-term effects on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can lead to neurotoxicity and other adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation . These metabolic pathways influence the compound’s activity, stability, and potential applications. Understanding these pathways is essential for exploring its biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell, influencing its interactions with biomolecules and its overall biochemical activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-(Methylenedioxy)-1-tetralone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sesamol and ethyl phenylpropiolate in the presence of a palladium acetate (Pd(OAc)2) catalyst. The reaction is conducted in trifluoroacetic acid at room temperature, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply. Industrial production would likely involve similar catalytic processes with a focus on yield optimization and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

6,7-(Methylenedioxy)-1-tetralone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

6,7-(Methylenedioxy)-1-tetralone serves as a precursor in synthesizing complex organic molecules. Its derivatives are studied for potential biological activities, including anticancer properties, with research indicating potential for developing new therapeutic agents. It is also used in synthesizing materials with specific electronic or optical properties.

This compound exhibits diverse biological activities, making it significant in medicinal chemistry.

Antitumor Activity: Research indicates that this compound has potent antitumor properties. Tetralone derivatives, including this compound, have demonstrated cytotoxicity against cancer cell lines:

- HeLa Cells: Induces G2/M phase arrest, leading to increased apoptosis rates. The IC50 value was reported to be less than 0.1 µg/ml.

- MCF-7 Cells: Displays similar cytotoxic effects in breast cancer cells, influencing key apoptotic markers.

The antitumor effects are primarily due to the compound's ability to disrupt microtubule dynamics, similar to chemotherapeutic agents like nocodazole, leading to mitotic arrest and cell death. The methylenedioxy group is crucial for maintaining biological activity, as modifications replacing this group often diminish efficacy.

Inhibition of Enzymes: this compound has been investigated for its inhibitory effects on metabolic enzymes:

- CYP24A1 Inhibition: Compounds derived from this compound showed inhibition profiles (IC50 = 3.50 µM), suggesting potential applications in managing diseases related to vitamin D dysregulation.

- MetAP Inhibition: Certain analogs exhibit potent inhibition against MtMetAPs (methionine aminopeptidases), essential for Mycobacterium tuberculosis growth. The methylenedioxy substitution reduces inhibitory potency compared to other substitutions.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves cyclization of precursors under specific conditions. One method involves using sesamol and ethyl phenylpropiolate with a palladium acetate (Pd(OAc)2) catalyst in trifluoroacetic acid at room temperature.

This compound undergoes various chemical reactions:

- Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Reduction reactions can convert the ketone group to an alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

- Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives. These reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Tetralone Derivatives and their applications

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dimethoxy-1-tetralone: Similar in structure but with methoxy groups instead of a methylenedioxy group.

1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share a similar core structure and exhibit various biological activities.

Uniqueness

6,7-(Methylenedioxy)-1-tetralone is unique due to the presence of the methylenedioxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold in medicinal chemistry.

Actividad Biológica

6,7-(Methylenedioxy)-1-tetralone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Synthesis

This compound belongs to the class of tetralones, which are cyclic compounds featuring a fused benzene and cyclopentane ring. The methylenedioxy group enhances its reactivity and biological profile. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. A study demonstrated that derivatives of tetralone, including this compound, show significant cytotoxicity against various cancer cell lines:

- HeLa Cells : The compound induced G2/M phase arrest, leading to increased apoptosis rates. The IC50 value was reported to be less than 0.1 µg/ml .

- MCF-7 Cells : Similar cytotoxic effects were observed in breast cancer cells, with the compound influencing key apoptotic markers .

The antitumor effects are primarily attributed to the compound's ability to disrupt microtubule dynamics, akin to known chemotherapeutic agents like nocodazole. This disruption leads to mitotic arrest and subsequent cell death . Additionally, the presence of the methylenedioxy group is crucial for maintaining biological activity; modifications that replace this group often result in diminished efficacy .

Inhibition of Enzymes

This compound has also been investigated for its inhibitory effects on various metabolic enzymes:

- CYP24A1 Inhibition : This enzyme is involved in vitamin D metabolism. Compounds derived from this compound showed promising inhibition profiles (IC50 = 3.50 µM), suggesting potential applications in managing diseases related to vitamin D dysregulation .

- MetAP Inhibition : High-throughput screening revealed that certain analogs exhibit potent inhibition against MtMetAPs (methionine aminopeptidases), which are essential for Mycobacterium tuberculosis growth. The methylenedioxy substitution was found to reduce inhibitory potency compared to other substitutions .

Case Studies and Experimental Data

Propiedades

IUPAC Name |

7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-9-3-1-2-7-4-10-11(5-8(7)9)14-6-13-10/h4-5H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZLWARVWMHHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C=C2C(=O)C1)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472133 | |

| Record name | 7,8-Dihydro-2H-naphtho[2,3-d][1,3]dioxol-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41303-45-1 | |

| Record name | 7,8-Dihydronaphtho[2,3-d]-1,3-dioxol-5(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41303-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydro-2H-naphtho[2,3-d][1,3]dioxol-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.